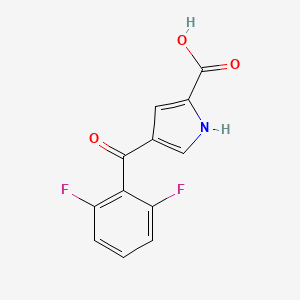
4-(2,6-Difluorobenzoyl)-1h-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxylic acid is a synthetic organic compound characterized by the presence of a difluorobenzoyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 2,6-difluorobenzoyl chloride with a pyrrole derivative under controlled conditions. One common method involves the use of a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the continuous production of 2,6-difluorobenzoyl isocyanate, a related compound, involves dissolving 2,6-difluorobenzamide in a solvent, followed by heating and dehydration . Similar methodologies can be adapted for the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzoyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and agrochemicals .
Mechanism of Action
The mechanism of action of 4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. For example, similar compounds have been shown to inhibit the biosynthesis of chitin in insects, making them effective insecticides .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzoyl isocyanate
- 2,6-Difluorobenzamide
- 2,6-Difluorobenzoic acid
Uniqueness
4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H7F2NO3 |
|---|---|
Molecular Weight |
251.18 g/mol |
IUPAC Name |
4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H7F2NO3/c13-7-2-1-3-8(14)10(7)11(16)6-4-9(12(17)18)15-5-6/h1-5,15H,(H,17,18) |
InChI Key |
WEFTWJFPDFSXFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=CNC(=C2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















